molecular formula C15H14BrNO2 B15001876 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B15001876
M. Wt: 320.18 g/mol
InChI Key: UPBJZWYIQZMIMM-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide is an organic compound that features a brominated hydroxyphenyl group and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide typically involves the bromination of 2-hydroxyacetophenone followed by a series of reactions to introduce the phenylpropanamide group. One common method involves the reaction of 5-bromo-2-hydroxyacetophenone with phenylacetic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-hydroxyphenyl)propanamide
  • 3-(4-Bromo-2-hydroxyphenyl)-3-phenylpropanamide
  • 3-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)propanamide

Uniqueness

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of both brominated and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14BrNO2/c16-11-6-7-14(18)13(8-11)12(9-15(17)19)10-4-2-1-3-5-10/h1-8,12,18H,9H2,(H2,17,19)

InChI Key

UPBJZWYIQZMIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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